molecular formula C22H21ClN2O3S B4165489 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide

Cat. No.: B4165489
M. Wt: 428.9 g/mol
InChI Key: BMIIQDVGXDOGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a sulfonamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chlorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is sulfonylated using a sulfonyl chloride derivative.

    Coupling: The sulfonylated intermediate is coupled with 4-methylphenylamine.

    Amidation: Finally, the product is obtained by amidation with N-(1-phenylethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include sulfuric acid, hydrochloric acid, and various organic solvents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, sulfonamide group, and benzamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-15-8-11-19(12-9-15)25-29(27,28)21-14-18(10-13-20(21)23)22(26)24-16(2)17-6-4-3-5-7-17/h3-14,16,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIIQDVGXDOGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.